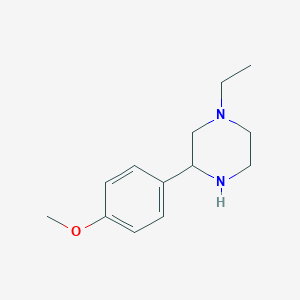

1-Ethyl-3-(4-methoxyphenyl)piperazine

概要

説明

1-Ethyl-3-(4-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

準備方法

Synthetic Routes and Reaction Conditions

1-Ethyl-3-(4-methoxyphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperazine with 4-methoxybenzyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

1-Ethyl-3-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), organic solvents like dichloromethane (CH₂Cl₂) or toluene (C₇H₈)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or other aromatic rings.

科学的研究の応用

Chemical Properties and Structure

1-Ethyl-3-(4-methoxyphenyl)piperazine has the molecular formula and is characterized by the presence of a piperazine ring substituted with an ethyl group and a methoxyphenyl moiety. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

Antitumor Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various human tumor cell lines, including:

| Cell Line | Type | Activity |

|---|---|---|

| A549 | Non-small lung cancer | Inhibition of cell proliferation |

| SKOV-3 | Ovarian cancer | Cytotoxic effects observed |

| HCT-15 | Colon cancer | Reduced viability |

| SKMEL-2 | Melanoma | Induction of apoptosis |

The mechanism of action appears to involve the disruption of cellular signaling pathways essential for tumor growth and survival .

Neuropharmacology

This compound has been studied for its effects on neurotransmitter systems. It has been shown to inhibit the reuptake of monoamine neurotransmitters such as dopamine and serotonin, which is similar to the action of some recreational drugs but with a lower potential for abuse . This property suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Synthesis and Characterization

The synthesis of this compound typically involves coupling reactions between appropriate precursors. For example, reactions using ethyl piperazine derivatives with substituted phenolic compounds have been successful in producing this compound with high yields . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of piperazine derivatives, including this compound, highlighted its ability to induce apoptosis in cancer cells. The study utilized several assays to measure cell viability and apoptosis markers, demonstrating that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer types .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the modulation of neurotransmitter release by this compound. The results indicated that this compound could enhance dopamine release while inhibiting reuptake, suggesting its potential as a therapeutic agent for conditions like depression or ADHD .

作用機序

The mechanism of action of 1-ethyl-3-(4-methoxyphenyl)piperazine depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity and preventing the breakdown of neurotransmitters like acetylcholine. This can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in patients with neurodegenerative diseases .

類似化合物との比較

Similar Compounds

1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the ethyl group, which may affect its pharmacological properties.

1-Ethylpiperazine: Lacks the 4-methoxyphenyl group, which may result in different chemical reactivity and biological activity.

1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, which can significantly alter its chemical and biological properties.

Uniqueness

1-Ethyl-3-(4-methoxyphenyl)piperazine is unique due to the presence of both the ethyl and 4-methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as an enzyme inhibitor or therapeutic agent compared to similar compounds.

生物活性

1-Ethyl-3-(4-methoxyphenyl)piperazine (EMPP) is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and toxicology. This article reviews the biological activity of EMPP, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by an ethyl group and a methoxy-substituted phenyl ring. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly neurotransmitter receptors.

Stimulant and Euphoric Properties

Research indicates that EMPP exhibits stimulant and euphoric effects , similar to other piperazine derivatives. These effects are primarily attributed to its action on the central nervous system (CNS), where it may influence neurotransmitter systems, particularly serotonin and dopamine pathways.

Receptor Interactions

EMPP has been studied for its interactions with various receptors:

- Serotonin Receptors : EMPP acts as an antagonist at serotonin 5-HT2 receptors, which are implicated in mood regulation and anxiety disorders. This antagonistic action may contribute to its potential therapeutic effects in psychiatric conditions .

- Adrenergic Receptors : Some studies suggest that EMPP may also exhibit activity at adrenergic receptors, which are involved in cardiovascular regulation. This could imply potential applications in treating hypertension or related conditions .

In Vivo Studies

In vivo studies have demonstrated that EMPP can cross the blood-brain barrier, indicating its potential efficacy in CNS-related applications. Biodistribution studies revealed that EMPP's metabolites were found in significant quantities in brain regions associated with mood and cognition, such as the hippocampus and frontal cortex .

Structure-Activity Relationship (SAR)

The pharmacological profile of EMPP has been further elucidated through structure-activity relationship (SAR) studies. These studies indicate that modifications to the piperazine ring or the methoxy group can significantly alter the compound's affinity for various receptors. For instance, variations in the position of substituents on the phenyl ring have been shown to enhance or diminish receptor binding affinity .

Comparative Analysis of Biological Activity

To provide a clearer understanding of EMPP's biological activity compared to other similar compounds, the following table summarizes key findings:

特性

IUPAC Name |

1-ethyl-3-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-15-9-8-14-13(10-15)11-4-6-12(16-2)7-5-11/h4-7,13-14H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOWRQXCEKRNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。